molecular formula C8H10O3S B8371125 Methyl 2-(2-thienylmethoxy)acetate

Methyl 2-(2-thienylmethoxy)acetate

Cat. No. B8371125
M. Wt: 186.23 g/mol
InChI Key: BNIYXKCCQUFSOO-UHFFFAOYSA-N
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Patent
US05464830

Procedure details

To a stirring 25 mL solution of 1.14 g (10 mmol) of thiophenemethanol in THF was added 0.24 g (10 mmol) of NaH. After the evolution of gas had ceased, 1.53 g (10 mmol) of methyl bromoacetate was added to the reaction. After 15 minutes, the reaction mixture was filtered. The solvent was removed under reduced pressure. The residue was then dissolved in 50 mL of EtOAc. The organic layer was washed with 3×50 mL of H2O, and was treated in the manner described above in Example 7. The residue was chromatographed to yield 0.91 g (49%) of product. Analysis calculated for C8H10O3S (M.W. 186.23): C, 51.60; H, 5.41. Found: C, 51.41; H, 5.60.
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[H-].[Na+].Br[CH2:11][C:12]([O:14][CH3:15])=[O:13]>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][O:7][CH2:11][C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
1.14 g
Type
reactant
Smiles
S1C(=CC=C1)CO
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in 50 mL of EtOAc
WASH
Type
WASH
Details
The organic layer was washed with 3×50 mL of H2O
ADDITION
Type
ADDITION
Details
was treated in the manner
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S1C(=CC=C1)COCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.91 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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